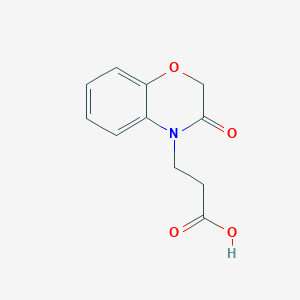

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Description

Properties

IUPAC Name |

3-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHULHAHXIGPYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391439 | |

| Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23866-15-1 | |

| Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (CAS No. 23866-15-1), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its fundamental chemical and physical characteristics, including structural information, solubility, acidity, and lipophilicity. This guide is intended to serve as a foundational resource for researchers, offering both established data and predictive insights to inform experimental design and application. We will delve into the causality behind experimental choices for determining these properties and provide detailed, self-validating protocols.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities. The incorporation of a propionic acid moiety at the 4-position of the 2,3-dihydro-3-oxo-4H-1,4-benzoxazine core introduces a carboxylic acid functional group, profoundly influencing the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is paramount for its potential development as a therapeutic agent.

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's behavior from formulation to its interaction with biological targets.

Structural and Basic Properties

The foundational attributes of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid | N/A |

| Synonyms | 3-(2H-1,4-Benzoxazin-3-(4H)-one-4-yl)-propionic acid | [2] |

| CAS Number | 23866-15-1 | [2] |

| Molecular Formula | C₁₁H₁₁NO₄ | [2] |

| Molecular Weight | 221.21 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 163-166 °C (lit.) | [3][4] |

| Boiling Point | 525.4 ± 50.0 °C (Predicted) | [4] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [4] |

Crystal Structure Insights

While an experimental crystal structure for the title compound is not publicly available, analysis of closely related structures provides valuable insights into its likely solid-state conformation. For instance, the crystal structure of a hydrazone derivative of a benzoxazine reveals a twist-boat conformation for the morpholine ring.[5] Similarly, a related 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate exhibits a conformation intermediate between a twist-boat and a half-chair for the thiomorpholine ring.[6] These findings suggest that the oxazine ring in 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is non-planar, which can influence its packing in the crystal lattice and its interaction with protein binding sites.

Ionization and Lipophilicity: Key Determinants of Biological Fate

The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity Constant (pKa)

The carboxylic acid moiety of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is the primary determinant of its acidic nature. The pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its ionized (carboxylate) and non-ionized (carboxylic acid) forms.

Predicted pKa:

Due to the absence of experimental data, computational prediction tools are employed. Reputable software such as ACD/Labs Percepta® and Chemicalize are valuable for providing reliable estimates.[7][8][9][10]

| Prediction Tool | Predicted pKa |

| ACD/Labs Percepta® | 4.3 ± 0.2 |

| Chemicalize | 4.2 |

The predicted pKa values suggest that at physiological pH (around 7.4), the compound will exist predominantly in its ionized, more water-soluble carboxylate form. This has significant implications for its solubility in bodily fluids and its ability to cross biological membranes.

Partition Coefficient (logP) and Distribution Coefficient (logD)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Predicted logP and logD:

| Prediction Tool | Predicted logP | Predicted logD (pH 7.4) |

| ACD/Labs Percepta® | 1.2 ± 0.3 | -0.8 |

| Chemicalize | 1.1 | -1.0 |

The positive logP value indicates a degree of lipophilicity in the neutral form. However, the negative logD at pH 7.4 reflects the increased hydrophilicity of the ionized form, which is consistent with the predicted pKa.

Solubility Profile

Solubility is a critical parameter that can be a major hurdle in drug development. The compound has been qualitatively described as having low solubility in water and being soluble in organic solvents like methanol and chloroform.[3]

Predicted Aqueous Solubility:

Quantitative structure-property relationship (QSPR) models can provide estimations of aqueous solubility.[11]

| Prediction Tool | Predicted Intrinsic Solubility (logS) | Predicted Solubility at pH 7.4 (logS) |

| ACD/Labs Percepta® | -2.5 | -0.5 |

The predicted intrinsic solubility (solubility of the neutral form) is low. However, the predicted solubility at pH 7.4 is significantly higher due to the ionization of the carboxylic acid, reinforcing the importance of pH on the compound's solubility.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties discussed.

Synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

A plausible synthetic route can be adapted from general methods for the synthesis of N-substituted 2H-benzo[b][3][8]oxazin-3(4H)-one derivatives.[12]

Protocol:

-

Reaction Setup: To a solution of 2H-1,4-benzoxazin-3(4H)-one in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate.

-

Alkylation: Add ethyl 3-bromopropionate dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Purification of Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ethyl ester by column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide.

-

Acidification: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Workflow for Synthesis

Caption: Synthetic pathway for 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Spectroscopic Characterization

Confirmation of the chemical structure and purity is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the benzoxazine ring, a methylene group adjacent to the ether oxygen, and two methylene groups of the propionic acid side chain. The chemical shifts and coupling patterns would be diagnostic.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the aliphatic carbons of the oxazine ring and propionic acid chain.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretching of the lactam and the carboxylic acid, the O-H stretch of the carboxylic acid, and C-O and C-N stretching of the benzoxazine ring system.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.21 g/mol ). The fragmentation pattern can provide further structural information.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant is added.

Protocol:

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1-5 mM) in a suitable solvent system, often a co-solvent mixture like methanol/water to ensure solubility.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination

Caption: Shake-flask method for logP determination.

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility are important parameters.

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

-

Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium.

-

Filter the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

-

-

Kinetic Solubility (Nephelometry):

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Make serial dilutions of the stock solution in an aqueous buffer (e.g., PBS) in a microplate.

-

Measure the light scattering of the solutions using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

-

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. By combining available literature data with reliable computational predictions and established experimental protocols, we have constructed a comprehensive profile of this molecule. The presence of the carboxylic acid group dominates its properties, leading to pH-dependent solubility and lipophilicity. The provided protocols offer a robust framework for the experimental validation of these properties, which is a critical step in the advancement of this compound in any drug discovery and development program.

References

-

ChemBK. (2024, April 9). 2,3-dihydro-3-oxo-4h-1,4-benzoxazino-4-propionic acid. Retrieved from [Link]

-

Yennawar, H. P., & Silverberg, L. J. (2014). 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o465. Retrieved from [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

-

ACD/Labs. (2024, September 30). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. Retrieved from [Link]

-

Hou, T. J., Xia, K., Zhang, W., & Xu, X. J. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(11), 2482–2493. Retrieved from [Link]

-

Fun, H.-K., Loh, W.-S., Chantrapromma, K., & Fun, H. K. (2015). Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1188–1192. Retrieved from [Link]

-

InfoChem, ETH Zurich. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) [Video]. YouTube. Retrieved from [Link]

-

Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, I. A. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1301, 137409. Retrieved from [Link]

-

Ergenc, N., & Capan, G. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079–1084. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

Stolarczyk, A., et al. (2021). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP galas, pKa classic) and experimental logP and pKa values. ResearchGate. Retrieved from [Link]

-

Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2358–o2359. Retrieved from [Link]

-

Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(4), 353–384. Retrieved from [Link]

-

Ergenc, N., & Capan, G. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. Retrieved from [Link]

-

Kurbanova, M. M. (2013). Synthesis of {2-Oxo(thioxo)-3,4-dihydro-2H-1,3-benzoxazin-4-yl}(thio)ureas and Their Derivatives. ResearchGate. Retrieved from [Link]

-

Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). ResearchGate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,3-dihydro-3-oxo-4h-1,4-benzoxazine-4-propionic acid. Retrieved from [Link]

-

Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 23(11), 2829. Retrieved from [Link]

-

Sharaf El-Din, N. A. (2018). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. Retrieved from [Link]

-

Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3456. Retrieved from [Link]

-

Frish, M. J., et al. (1999). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers. Journal of Mass Spectrometry, 34(8), 863–875. Retrieved from [Link]

-

El-Sayed, I. H., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 209–216. Retrieved from [Link]

-

Soares, R., et al. (2024). FTIR-Derived Feature Insights for Predicting Time-Dependent Antibiotic Resistance Progression. International Journal of Molecular Sciences, 25(16), 8887. Retrieved from [Link]

-

Gualpa, F. X., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

Baluja, S., Chanda, S., & Ramavat, P. (2014). Synthesis, Characterization and Antimicrobial Activity of some New Oxadiazole Derivatives in DMSO and DMF. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid. Retrieved from [Link]

-

Chemical Point. (n.d.). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic a. Retrieved from [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-二氢-3-羰基-4H-1,4-苯并噁嗪-4-丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 11. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and presents a predictive analysis of its behavior in a range of common organic solvents. The insights provided herein are crucial for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: Understanding the Significance

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, with the chemical formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The benzoxazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities.[2][3][4][5] The propionic acid moiety introduces a carboxylic acid functional group, which can modulate the compound's physicochemical properties, including its solubility, and provides a handle for further chemical modifications.[1]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its successful application. Solubility dictates the choice of solvents for synthesis, purification (e.g., recrystallization), and formulation. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. This guide aims to provide a robust framework for predicting and experimentally determining the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, thereby empowering researchers to harness its full potential.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7] The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.[8]

The molecular structure of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid features both polar and non-polar regions:

-

Polar Functional Groups:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar, protic solvents.

-

Amide (-C(=O)N-): The lactam ring contains an amide functional group, which is polar and can participate in hydrogen bonding as an acceptor.

-

Ether (-O-): The ether linkage within the benzoxazine ring contributes to the molecule's polarity.

-

-

Non-Polar Regions:

-

Benzene Ring: The aromatic ring is non-polar and hydrophobic, favoring interactions with non-polar solvents.

-

Ethyl Linker (-CH₂CH₂-): The aliphatic chain connecting the carboxylic acid to the benzoxazine nitrogen is also non-polar.

-

The interplay between these groups determines the compound's solubility profile. It is anticipated that 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid will exhibit favorable solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. One source notes its low solubility in water but suggests solubility in methanol and chloroform.[9][10]

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, the isothermal shake-flask method is a reliable and widely accepted technique.[6] This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined using a suitable analytical method.

Materials and Equipment

-

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (purity >97%)[1]

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a predictive overview of the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in a range of organic solvents with varying polarities.

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||||

| Methanol | 5.1 | Donor & Acceptor | High | The carboxylic acid and lactam groups can form strong hydrogen bonds with methanol.[9][10] |

| Ethanol | 4.3 | Donor & Acceptor | High | Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding. |

| Isopropanol | 3.9 | Donor & Acceptor | Moderate | The bulkier alkyl group may slightly hinder solvation compared to methanol and ethanol. |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Very High | DMSO is a highly polar aprotic solvent that can effectively solvate both the polar and non-polar regions of the molecule. |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | Very High | Similar to DMSO, DMF is a strong hydrogen bond acceptor and a highly effective solvent for compounds with amide and acid functionalities. |

| Acetonitrile | 5.8 | Acceptor | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO and DMF, leading to moderate solubility. |

| Acetone | 5.1 | Acceptor | Moderate to High | The ketone group can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Moderately Polar Solvents | ||||

| Chloroform | 4.1 | Donor (weak) | Moderate | The slightly acidic proton of chloroform can interact with the carbonyl oxygens of the solute.[9][10] |

| Dichloromethane | 3.1 | None | Low to Moderate | Less polar than chloroform and lacks hydrogen bonding capability, resulting in lower solubility. |

| Non-Polar Solvents | ||||

| Toluene | 2.4 | None | Very Low | The non-polar nature of toluene is incompatible with the highly polar functional groups of the solute. |

| Hexane | 0.1 | None | Insoluble | As a non-polar aliphatic solvent, hexane is unable to disrupt the intermolecular forces of the crystalline solute. |

The Relationship Between Solvent Polarity and Solubility

The predicted solubility data illustrates a clear trend: the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is expected to be highest in highly polar, hydrogen-bonding solvents and decrease as the solvent polarity decreases.

Caption: The relationship between solvent polarity and the predicted solubility of the target compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed analysis of the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in organic solvents. By combining theoretical principles with a practical experimental protocol, researchers are better equipped to handle this compound in various laboratory and industrial settings. The predicted solubility profile suggests that polar solvents, particularly those capable of hydrogen bonding like methanol, DMSO, and DMF, are excellent choices for dissolving this compound. Conversely, non-polar solvents such as toluene and hexane are unsuitable.

Future work should focus on the experimental validation of this predicted data and the investigation of solubility at different temperatures to understand the thermodynamic properties of the dissolution process. Such data will be invaluable for the rational design of crystallization processes and the development of stable, effective formulations.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

GeeksforGeeks. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,3-dihydro-3-oxo-4h-1,4-benzoxazine-4-propionic acid. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

Sources

- 1. 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid 97 23866-15-1 [sigmaaldrich.com]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

CAS number 23866-15-1 spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Morpholineacetonitrile (CAS No. 23866-15-1)

Introduction

4-Morpholineacetonitrile (CAS No. 23866-15-1) is a heterocyclic compound incorporating a morpholine ring and a nitrile functional group. Its chemical structure, with the molecular formula C₆H₁₀N₂O, presents distinct features that are readily elucidated through a combination of modern spectroscopic techniques. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to an in-depth interpretation, explaining the causal relationships between the molecular structure and the resulting spectral signatures. This document is intended for researchers and professionals in drug development and chemical synthesis, offering a robust framework for the structural verification and characterization of this and similar molecules.

The Integrated Spectroscopic Workflow: A Strategy for Structural Elucidation

The unambiguous identification of a chemical entity like 4-Morpholineacetonitrile relies not on a single technique, but on the synergistic interplay of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework. The following workflow illustrates this integrated approach.

biological activity of 1,4-benzoxazin-3-one derivatives

An In-Depth Technical Guide to the Biological Activity of 1,4-Benzoxazin-3-one Derivatives

Foreword for the Modern Researcher

The 1,4-benzoxazin-3-one scaffold represents a privileged structure in medicinal chemistry and drug development. Naturally occurring benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) found in cereal crops like maize and wheat, have long been recognized for their role in plant defense, acting as potent allelochemicals and phytoalexins.[1][2] These natural compounds provide a defense against herbivores, pathogens, and competing weeds.[2][3] However, it is the synthetic derivatization of this core structure that has unlocked a far broader and more potent spectrum of biological activities, positioning these compounds as promising leads for novel therapeutics.[4][5][6]

This guide moves beyond a simple catalog of activities. As application scientists and drug developers, our goal is not just to observe an effect but to understand its mechanistic underpinnings and to establish robust, validated protocols for its characterization. Herein, we dissect the key biological activities of 1,4-benzoxazin-3-one derivatives—antimicrobial, anti-inflammatory, anticancer, and neuroprotective—from a practical, methodology-focused perspective. We will explore the causality behind experimental choices and provide the self-validating frameworks necessary to confidently advance a compound from initial screening to a viable drug candidate.

Section 1: Antimicrobial Activity - A Scaffold for New Antibacterials and Antifungals

While natural benzoxazinoids exhibit modest antimicrobial effects, synthetic derivatives of the 1,4-benzoxazin-3-one backbone have demonstrated significant potential as a scaffold for potent new antimicrobial agents.[4][5][6] Quantitative structure-activity relationship (QSAR) studies have been instrumental in this field, revealing that the structural requirements for activity differ significantly against fungi, gram-positive, and gram-negative bacteria.[4][5] This highlights the tunability of the scaffold, allowing for the design of targeted agents. For instance, studies have reported synthetic derivatives with potent activity, showing Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogenic fungi like Candida albicans and 16 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli.[6]

Structure-Activity Relationship (SAR) Insights

QSAR modeling has shown that shape, VolSurf (molecular interaction fields), and H-bonding properties are critical descriptors for predicting antimicrobial activity.[4][5] The predictive power of these models is strong, particularly for gram-positive and gram-negative bacteria, enabling the in silico design of new lead compounds predicted to be significantly more active than existing ones.[4][5] The versatility of the 1,4-benzoxazin-3-one scaffold suggests it may be used to develop compounds with a multitarget mode of action, potentially reducing susceptibility to efflux pumps in gram-negative bacteria.[4][5]

Data Presentation: Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of representative 1,4-benzoxazin-3-one derivatives, illustrating their potency against a range of microbial pathogens.

| Compound Class | Target Organism | Activity Metric (MIC) | Reference |

| Acylhydrazone Derivatives | Gibberella zeae | EC₅₀ = 20.06 µg/mL (Compound 5L) | [7] |

| Acylhydrazone Derivatives | Pellicularia sasakii | EC₅₀ = 26.66 µg/mL (Compound 5q) | [7] |

| General Synthetic Derivatives | Candida albicans | MIC ≥ 6.25 µg/mL | [6] |

| General Synthetic Derivatives | Staphylococcus aureus | MIC ≥ 16 µg/mL | [6] |

| General Synthetic Derivatives | Escherichia coli | MIC ≥ 16 µg/mL | [6] |

| Sulfonamide Derivatives | E. coli, S. aureus, B. subtilis | High Potency (Compound 4e) | [8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC), a gold-standard quantitative measure of antimicrobial efficacy.[9] The causality for this choice rests on its high reproducibility and ability to provide a quantitative endpoint (the lowest concentration inhibiting visible growth), which is crucial for comparing compound potency.[9][10]

Objective: To determine the MIC of 1,4-benzoxazin-3-one derivatives against selected bacterial and fungal strains.

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[9]

-

Compound Dilution: Perform a two-fold serial dilution of each test compound in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across 10-12 wells, leaving wells for positive (inoculum only) and negative (broth only) controls.

-

Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[9]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[9] Results can be confirmed by measuring absorbance at 600 nm.

-

Validation: The protocol is self-validating if: (a) the negative control shows no growth, (b) the positive control shows robust growth, and (c) a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) tested in parallel yields an MIC within its known quality control range.[10]

Mandatory Visualization: Antimicrobial Susceptibility Workflow

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Section 2: Anti-inflammatory Activity - Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, making the discovery of novel anti-inflammatory agents a critical area of research.[11] Synthetic 2H-1,4-benzoxazin-3(4H)-one derivatives have emerged as potent anti-inflammatory agents, particularly in the context of neuroinflammation.[12][13] Their mechanism of action is sophisticated, involving the modulation of key intracellular signaling pathways that control the inflammatory response.

Mechanism of Action: The Nrf2-HO-1 Signaling Axis

A primary mechanism underlying the anti-inflammatory effects of these derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[12][13] In inflammatory states, such as those induced by lipopolysaccharide (LPS) in microglial cells, there is an overproduction of reactive oxygen species (ROS) and pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[12][13]

Certain 1,4-benzoxazin-3-one derivatives have been shown to significantly increase the protein levels of Nrf2.[12] Nrf2 is a transcription factor that is normally kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Molecular docking studies suggest these compounds may interact with Nrf2-related binding sites, preventing its degradation by Keap1.[12][13] The stabilized Nrf2 translocates to the nucleus, promoting the transcription of antioxidant genes, including HO-1.[12] This cascade effectively reduces intracellular ROS levels and downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby alleviating the inflammatory state.[11][12][13]

Data Presentation: Inhibition of Inflammatory Mediators

The table below quantifies the anti-inflammatory efficacy of lead compounds by measuring their ability to suppress the production of key inflammatory markers in LPS-stimulated cells.

| Compound ID | Concentration (µM) | Effect Measured | Result | Reference |

| e2, e16, e20 | 10 | NO Production | Significant Reduction | [12][13] |

| e2, e16, e20 | 10 | IL-1β, IL-6, TNF-α mRNA | Significant Decrease | [12][13] |

| e2, e16, e20 | 10 | iNOS & COX-2 Protein | Significant Downregulation | [11][12][13] |

| e2, e16, e20 | 10 | Nrf2 & HO-1 Protein | Significant Increase | [12] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in Microglial Cells

This protocol provides a framework for assessing the anti-inflammatory potential of test compounds in a cell-based model that mimics neuroinflammation. The causality for using LPS-stimulated BV-2 microglial cells is that microglia are the primary immune cells of the central nervous system, and LPS (a component of gram-negative bacteria) is a potent and highly reproducible inducer of the inflammatory cascade, providing a robust system for evaluating anti-inflammatory agents.[12][13]

Objective: To quantify the ability of 1,4-benzoxazin-3-one derivatives to inhibit the production of NO and pro-inflammatory cytokines in LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds

-

Griess Reagent for NO measurement

-

ELISA kits for cytokine quantification (TNF-α, IL-6) or reagents for RT-qPCR

Procedure:

-

Cell Culture and Plating: Culture BV-2 cells to ~80% confluency. Seed the cells into 96-well plates (for NO assay) or 24-well plates (for cytokine analysis) and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the cells for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the supernatant and perform an ELISA for TNF-α or IL-6 according to the manufacturer's protocol.

-

-

Cell Viability Check: It is critical to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity. A valid result shows no significant cell death at the effective concentrations.

Mandatory Visualization: Nrf2-HO-1 Anti-inflammatory Pathway

Caption: Mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.

Section 3: Anticancer Activity - Evaluating Cytotoxic Potential

The search for novel anticancer agents with improved efficacy and selectivity remains a priority in oncology drug development.[14] The 1,4-benzoxazin-3-one scaffold has been explored for its antitumor properties, with various derivatives showing cytotoxic activity against human cancer cell lines.[15] A rigorous, multi-assay approach is essential to validate this activity and elucidate the mechanism of action.[14]

Core Principle: Selective Cytotoxicity

A successful anticancer drug must be more toxic to cancer cells than to normal, non-malignant cells.[16] Therefore, the primary goal of initial in vitro screening is to determine not only a compound's potency (e.g., its IC₅₀ value) but also its selectivity.[16] The IC₅₀, or half-maximal inhibitory concentration, is a quantitative measure of the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[17] Calculating a selectivity index (e.g., IC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical step in validating a compound as a promising lead.[16]

Data Presentation: Comparative In Vitro Cytotoxicity (IC₅₀)

The following table illustrates how IC₅₀ data for a hypothetical 1,4-benzoxazin-3-one derivative ("Compound BZO-X") would be presented to compare its potency across various cancer cell lines and a non-malignant control.

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) of BZO-X | Selectivity Index (vs. HDF) |

| MCF-7 | Breast Adenocarcinoma | 48 | 10.5 | 9.5 |

| A549 | Lung Carcinoma | 48 | 15.2 | 6.6 |

| HCT116 | Colorectal Carcinoma | 48 | 8.8 | 11.4 |

| PC-3 | Prostate Adenocarcinoma | 48 | 21.0 | 4.8 |

| HDF | Normal Human Dermal Fibroblasts | 48 | >100 | - |

Experimental Protocol: Cell Viability and IC₅₀ Determination via MTT Assay

The MTT assay is a foundational, colorimetric method for assessing cell viability.[18] The causality behind its widespread use is that it measures the metabolic activity of mitochondrial reductase enzymes, which are only active in living cells. This provides a reliable and quantifiable proxy for cell viability and proliferation.[18]

Objective: To determine the IC₅₀ values of 1,4-benzoxazin-3-one derivatives against a panel of human cancer cell lines and a non-malignant cell line.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549) and a non-malignant line (e.g., HDF, MCF10A)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated (control) and untreated wells. Incubate for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. During this time, living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Data Analysis and IC₅₀ Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value.[19]

-

-

Validation: The assay is validated by low well-to-well variability and a clear dose-response relationship. Comparing results to a standard anticancer drug (e.g., cisplatin) provides an external control.[14]

Mandatory Visualization: IC₅₀ Determination Workflow

Caption: Experimental workflow for determining IC₅₀ using the MTT assay.

Section 4: Neuroprotective Activity - Combating Neuronal Degeneration

Neurodegenerative diseases represent a significant unmet medical need, driving the search for compounds that can protect neurons from damage and death.[20][21] Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents, primarily owing to their antioxidant properties.[22][23]

Mechanism of Action: Antioxidant and Bioenergetic Stabilization

The neuroprotective activity of these compounds is often linked to their ability to combat oxidative stress, a key driver of neuronal damage in many neurodegenerative conditions.[23] Furthermore, certain 8-alkylamino-1,4-benzoxazine derivatives have demonstrated the ability to prevent the fall in cellular ATP levels caused by hypoxia in astrocytes.[22] This bioenergetic stabilization is critical, as energy failure is a central event in ischemic brain damage. By maintaining cellular energy supply under stress, these compounds help preserve neuronal integrity. Structure-activity studies have indicated that 3-alkyl and 8-benzylamino substituents on the benzoxazine ring are particularly important for conferring potent neuroprotective activity without significant cytotoxicity.[23]

Data Presentation: Neuroprotective Efficacy of Lead Compounds

This table summarizes the protective effects of lead compounds in both in vitro and in vivo models of neuronal damage.

| Compound ID | Model System | Insult | Key Finding | Reference |

| S 24429 | Hypoxic Astrocytes | 24h Hypoxia | Prevented fall in ATP levels (1-100 µM) | [22] |

| S 24718 | Hypoxic Astrocytes | 24h Hypoxia | Prevented fall in ATP levels (1-100 µM) | [22] |

| S 24429 | Newborn Mice | S-bromo-willardiine lesion | Powerful neuroprotection (1 & 10 mg/kg i.p.) | [22] |

| S 24718 | Newborn Mice | S-bromo-willardiine lesion | Powerful neuroprotection (1 & 10 mg/kg i.p.) | [22] |

| 8-benzylamino derivatives | Neuronal Cultures | Oxidative Stress | Potent neuroprotection with high safety index | [23] |

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol is designed to assess a compound's ability to protect neuronal cells from death induced by an oxidative insult like hydrogen peroxide (H₂O₂) or glutamate. The causality for this model is that oxidative stress and excitotoxicity are common pathological mechanisms in many neurodegenerative diseases.[24] This assay provides a direct measure of a compound's cytoprotective capacity in a relevant disease context.

Objective: To evaluate the neuroprotective effect of 1,4-benzoxazin-3-one derivatives against H₂O₂-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete culture medium (e.g., DMEM/F12)

-

Hydrogen peroxide (H₂O₂)

-

Test compounds

-

96-well plates

-

Reagents for a viability assay (e.g., MTT or LDH release assay)

Procedure:

-

Cell Culture and Differentiation (Optional but Recommended): Seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days prior to the experiment.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 to 24 hours.

-

Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-300 µM) to the wells (except for the untreated control) and incubate for 24 hours.

-

Assessment of Cell Viability:

-

Perform an MTT assay as described in the anticancer section to measure the viability of the remaining cells.

-

Alternatively, measure the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage and death, using a commercially available kit.

-

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration, where 100% viability is the untreated control and 0% viability is the H₂O₂-only control.

-

Validation: The assay is validated by a significant and reproducible cell death in the H₂O₂-only group compared to the untreated control. A known neuroprotective agent (e.g., N-acetylcysteine) can be used as a positive control.

Mandatory Visualization: Neuroprotective Intervention Logic

Caption: Logical model of neuroprotective intervention by 1,4-benzoxazin-3-ones.

Conclusion and Future Outlook

The 1,4-benzoxazin-3-one scaffold is a remarkably versatile platform for the development of new therapeutic agents. Synthetic chemistry has successfully transformed a natural plant defense molecule into a privileged structure with potent and diverse biological activities. The research highlighted in this guide demonstrates significant promise in the fields of infectious disease, inflammation, oncology, and neurodegeneration.

The path forward requires a continued focus on mechanistic elucidation and rational drug design. Leveraging QSAR and computational modeling will be key to optimizing potency and selectivity while minimizing off-target effects.[4][5] As these promising compounds advance, rigorous evaluation in more complex in vivo models will be essential to translate the compelling in vitro data into tangible clinical benefits. The self-validating and mechanistically informative protocols outlined here provide the foundational framework for this critical next phase of research and development.

References

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.

- QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (n.d.). ResearchGate.

- Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. (n.d.). MDPI.

- The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. (n.d.). PubMed.

- Screening models for inflammatory drugs. (n.d.). Slideshare.

- EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. (n.d.). JPND.

- Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). PubMed.

- Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PubMed Central.

- Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.

- Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. (n.d.). PubMed.

- Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.

- Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. (n.d.). Benchchem.

- A Comparative Guide to Validating Anti-Inflammatory Activity: Methodologies and Experimental Insights. (n.d.). Benchchem.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers.

- QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018). PubMed.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. (n.d.). MDPI.

- Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. (n.d.). NIH.

- Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. (n.d.). PubMed.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH.

- Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). (n.d.). ResearchGate.

- Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate.

- In vitro Model Systems for Studies Into Retinal Neuroprotection. (n.d.). ResearchGate.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).

- Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.

- Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PubMed Central.

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[16][22]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Retrieved January 18, 2026, from

- DIMBOA. (n.d.). Grokipedia.

- In vitro Model Systems for Studies Into Retinal Neuroprotection. (n.d.). Frontiers.

- (PDF) Bioassays for Anticancer Activities. (2025). ResearchGate.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed.

- Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. (n.d.). PubMed.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).

- Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum. (n.d.). MDPI.

- DIMBOA. (n.d.). Wikipedia.

- Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers.

Sources

- 1. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. DIMBOA - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pdb.apec.org [pdb.apec.org]

- 10. woah.org [woah.org]

- 11. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 13. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 22. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

From Nature's Arsenal to Laboratory Innovation: An In-depth Technical Guide to the Discovery and History of Benzoxazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Privileged Scaffold

In the intricate tapestry of natural product chemistry, certain molecular architectures repeatedly emerge as cornerstones of biological activity. The benzoxazinone core, a bicyclic heterocyclic system, stands as a testament to this principle. Initially discovered as a key component of the chemical defense arsenal in plants, this versatile scaffold has since captivated the attention of synthetic chemists and drug discovery professionals alike. Its journey from a natural pesticide to a privileged structure in medicinal chemistry underscores a remarkable evolution in our understanding and application of these potent compounds. This in-depth technical guide aims to provide a comprehensive historical narrative of the discovery of benzoxazinone compounds, delve into their diverse synthetic methodologies, and explore the ever-expanding landscape of their biological activities and mechanisms of action.

Part I: The Genesis of Benzoxazinone Research: A Historical Perspective

The story of benzoxazinones begins not in a laboratory, but in the verdant fields of rye and maize. In the early 1960s, the pioneering work of Artturi Ilmari Virtanen and his colleague P. K. Hietala led to the first isolation and characterization of naturally occurring benzoxazinones from rye plants.[1][2] Their investigations revealed the presence of 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one (DIMBOA), as key players in the plant's defense against microbial pathogens and herbivores.[1][3] These compounds were found to exist in the plant as glucosides, which are hydrolyzed to their active aglycones upon tissue damage.[1]

The initial structure elucidation of these compounds was a feat of classical organic chemistry, relying on techniques such as degradation studies and spectroscopic analysis available at the time. The discovery that these seemingly simple molecules were responsible for the well-known resistance of certain cereal crops to pests and diseases sparked a wave of research into their biological activities and distribution in the plant kingdom.

Subsequent studies in maize (Zea mays) and wheat (Triticum aestivum) further solidified the role of benzoxazinones as crucial allelochemicals. The biosynthetic pathway of these compounds in maize has been extensively studied, revealing a cluster of genes, termed Bx genes, responsible for their production.[4] This pathway originates from indole-3-glycerol phosphate and proceeds through a series of enzymatic steps, including oxidations and glucosylation, to yield the stable glucoside forms of DIBOA and DIMBOA.[4]

Part II: The Synthetic Endeavor: From Natural Analogs to Diverse Derivatives

The potent biological activities of naturally occurring benzoxazinones spurred the development of synthetic routes to access these molecules and their derivatives. The ability to synthetically modify the benzoxazinone scaffold has been instrumental in exploring structure-activity relationships and optimizing their properties for various applications.

Core Synthetic Strategies

The majority of synthetic approaches to benzoxazinones utilize readily available starting materials, with anthranilic acids and their derivatives being the most common precursors for the 1,3-benzoxazin-4-one scaffold.

A prevalent method involves the acylation of anthranilic acid with an appropriate acid chloride, followed by cyclization. For instance, the reaction of anthranilic acid with substituted benzoyl chlorides in the presence of a base like triethylamine in a suitable solvent such as chloroform yields a variety of 2-aryl-1,3-benzoxazin-4-ones.[5]

Another key strategy for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones starts from 2-aminophenols. These can be reacted with α-haloesters or related reagents to construct the oxazinone ring.

The following diagram illustrates a generalized synthetic scheme for 2-substituted 4H-3,1-benzoxazin-4-ones from anthranilic acid.

Caption: General synthetic route to 2-substituted 4H-3,1-benzoxazin-4-ones.

Experimental Protocol: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives

The following is a representative experimental protocol for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-one derivatives, adapted from the literature.[5]

Materials:

-

Substituted anthranilic acid

-

Substituted benzoyl chloride

-

Triethylamine

-

Chloroform (anhydrous)

-

Stirring apparatus

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a solution of substituted anthranilic acid (1 equivalent) in anhydrous chloroform, add triethylamine (2 equivalents).

-

Cool the mixture in an ice bath and add a solution of the substituted benzoyl chloride (1.1 equivalents) in anhydrous chloroform dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Reflux the reaction mixture for 3-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture and wash it sequentially with 5% HCl, 5% NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-4H-3,1-benzoxazin-4-one derivative.

-

Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Part III: A Spectrum of Biological Activities and Mechanisms of Action

The initial discovery of the antimicrobial and insecticidal properties of naturally occurring benzoxazinones was just the tip of the iceberg. Synthetic derivatization has unlocked a vast array of biological activities, positioning the benzoxazinone scaffold as a privileged structure in medicinal chemistry and agrochemical research.

Herbicidal Activity: Targeting Protoporphyrinogen IX Oxidase (PPO)

A significant area of benzoxazinone research has been in the development of novel herbicides. Certain benzoxazinone derivatives have been identified as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.[6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[6]

Molecular docking studies have revealed that these benzoxazinone-based inhibitors occupy the same active site as other known PPO-inhibiting herbicides.[6] The benzoxazinone core provides a rigid scaffold for the optimal positioning of substituents that interact with key amino acid residues in the PPO active site, such as Arg-98 and Phe-392.[6]

The following diagram illustrates the mechanism of action of PPO-inhibiting herbicides.

Caption: Mechanism of action of PPO-inhibiting benzoxazinone herbicides.

Anticancer Activity: A Multifaceted Approach

The benzoxazinone scaffold has emerged as a promising template for the design of novel anticancer agents. Various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanisms underlying their anticancer effects are diverse and appear to be dependent on the specific substitutions on the benzoxazinone core.

Some benzoxazinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. Other derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Certain benzoxazinone derivatives have exhibited potent anti-inflammatory properties. One of the key mechanisms identified is the activation of the Nrf2-HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, benzoxazinone derivatives can help to mitigate oxidative stress and reduce the production of pro-inflammatory mediators.

Enzyme Inhibition: A Broad Range of Targets

Beyond PPO, synthetic benzoxazinones have been shown to inhibit a variety of other enzymes with therapeutic relevance. For example, a series of benzoxazinone derivatives have been synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease.[5] Kinetic studies have revealed different modes of inhibition, including competitive and mixed-type inhibition, with some compounds exhibiting IC50 values in the low micromolar range.[5]

Quantitative Data on Biological Activities

The following table summarizes the biological activities of selected benzoxazinone derivatives from the literature.

| Compound Class | Target | Biological Activity | IC50 / Activity Metric | Reference |

| Hydantoin-containing benzoxazinones | Protoporphyrinogen IX oxidase (PPO) | Herbicidal activity | Effective at 150 g ai/ha | [6] |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | α-Chymotrypsin | Enzyme inhibition | IC50 values ranging from 6.5 to 341.1 μM | [5] |

Part IV: Future Directions and Perspectives

The journey of benzoxazinone compounds from their discovery as natural plant defense agents to their current status as a versatile scaffold in medicinal and agricultural chemistry is a compelling example of the power of natural product-inspired research. The chemical tractability of the benzoxazinone core, coupled with its diverse range of biological activities, ensures that it will remain a fertile ground for future investigations.

Future research in this area is likely to focus on several key aspects:

-

Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular mechanisms underlying the diverse biological activities of many benzoxazinone derivatives remain to be fully elucidated. Advanced techniques in chemical biology and proteomics will be instrumental in identifying novel cellular targets and signaling pathways.

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of target proteins will facilitate the rational design of more potent and selective benzoxazinone-based inhibitors.

-

Expansion of Chemical Diversity: The development of novel synthetic methodologies will enable the creation of even more diverse libraries of benzoxazinone derivatives, increasing the probability of discovering compounds with novel biological activities.

-

Clinical and Agricultural Translation: Promising lead compounds will need to be further evaluated in preclinical and clinical studies for their therapeutic potential, and in field trials for their efficacy and environmental safety as agrochemicals.

References

-

Frey, M., Chomet, P., Glawischnig, E., Stettner, C., Grün, S., Winklmair, A., Eisenreich, W., Bacher, A., Meeley, R. B., Briggs, S. P., Simcox, K., & Gierl, A. (1997). Analysis of a chemical plant defense mechanism in grasses. Science, 277(5326), 696–699. [Link]

-

Frey, M., Kliem, R., Saedler, H., & Gierl, A. (1995). Expression of a cytochrome P450 gene family in maize. Molecular and General Genetics MGG, 246(1), 100–109. [Link]

-

Hietala, P. K., & Virtanen, A. I. (1960). Precursors of benzoxazolinone in rye plants. II. Precursor I, the glucoside. Acta Chemica Scandinavica, 14, 502-504. [Link]

-